N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide

drug design medicinal chemistry physicochemical profiling

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide (CAS 941979-59-5) is a synthetic heterocyclic compound that combines a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl (pyridazinone) moiety with a thiophene-2-carboxamide group via a meta-substituted phenyl linker. Its molecular formula is C₁₆H₁₃N₃O₂S with a molecular weight of 311.4 g/mol.

Molecular Formula C16H13N3O2S
Molecular Weight 311.36
CAS No. 941979-59-5
Cat. No. B2864367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide
CAS941979-59-5
Molecular FormulaC16H13N3O2S
Molecular Weight311.36
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3
InChIInChI=1S/C16H13N3O2S/c1-19-15(20)8-7-13(18-19)11-4-2-5-12(10-11)17-16(21)14-6-3-9-22-14/h2-10H,1H3,(H,17,21)
InChIKeyGEPWBJXAQMNVQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide (CAS 941979-59-5): Structural Identity and Baseline Physicochemical Profile for Research Procurement


N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide (CAS 941979-59-5) is a synthetic heterocyclic compound that combines a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl (pyridazinone) moiety with a thiophene-2-carboxamide group via a meta-substituted phenyl linker. Its molecular formula is C₁₆H₁₃N₃O₂S with a molecular weight of 311.4 g/mol [1]. The compound belongs to a class of pyridazinone-thiophene carboxamides that have been investigated as kinase inhibitor scaffolds, particularly as Bruton's tyrosine kinase (BTK) inhibitors [2]. Computed properties include an XLogP3 of 2.3, a topological polar surface area (TPSA) of 90 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1].

BTK pathway inhibitor scaffold research
Lead-like physicochemical optimization studies
Meta-substitution geometry SAR probe
Synthetic intermediate for focused kinase libraries

Why N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide Cannot Be Interchanged with Other In-Class Analogs


Although numerous thiophene-carboxamide and pyridazinone derivatives exist as kinase inhibitor candidates, simple replacement of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide with a regioisomer or a sulfonamide analog is not possible without altering the molecular recognition profile. The meta-substituted phenyl linker positions the pyridazinone and thiophene-2-carboxamide groups in a distinct three-dimensional arrangement that differs from the para-substituted isomer [1]. In the BTK inhibitor series published by Eigenbrot et al., the specific orientation of the pyridazinone ring relative to the hinge-binding region was critical for both potency and selectivity, and even minor modifications to the linker geometry resulted in substantial changes in biochemical activity [2]. Procurement of the exact CAS-numbered compound is therefore essential for reproducibility in structure-activity relationship (SAR) studies and for maintaining consistent experimental outcomes.

Regioisomer mismatch
Para-substituted phenyl linker alters three-dimensional orientation vs. meta-substituted target, potentially shifting hinge-region binding geometry.
Linker chemistry change
Replacing the carboxamide with a sulfonamide linker removes the hydrogen bond donor and increases TPSA, which may disrupt kinase hinge interactions and modify permeability.
Flexibility and entropic penalty
Analogs with longer or more flexible linkers increase rotatable bond count, potentially raising the entropic penalty upon target binding and altering affinity.

Quantitative Differential Evidence for N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide Against Closest Analogs


Regioisomeric Differentiation: Meta- (3-) vs. Para- (4-) Phenyl Linker Impact on Lipophilicity

The target compound with a meta-substituted phenyl linker (CAS 941979-59-5) exhibits a computed XLogP3 of 2.3 [1]. By contrast, the closely related para-substituted isomer N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide, while sharing the same molecular formula, may exhibit a different three-dimensional conformation that can influence chromatographic retention and membrane permeability. Meta-substitution introduces a kink in the molecular axis, altering the spatial relationship between the pyridazinone and thiophene-2-carboxamide motifs [2]. This difference is critical for target binding in kinase hinge regions where precise vector alignment is required.

Regioisomer Comparison
Class-level
Target: XLogP3 2.3 (meta)
Comparator: para isomer, similar lipophilicity but divergent 3D geometry
Spatial geometry critical for pharmacophore alignment
Computed XLogP3; 3D conformation differences require docking verification
drug design medicinal chemistry physicochemical profiling

Carboxamide vs. Sulfonamide Linker: Hydrogen Bond Donor Count and Topological Polar Surface Area Comparison

The target compound bears a carboxamide linker (thiophene-2-carboxamide), providing one hydrogen bond donor (HBD) and a TPSA of 90 Ų [1]. The direct sulfonamide analog (N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide) is expected to exhibit a higher TPSA (typically >100 Ų for aryl sulfonamides) and zero hydrogen bond donors at the sulfonamide bridge, which can significantly alter solubility, permeability, and protein binding interactions [2]. Carboxamides generally show distinct metabolic stability profiles compared to sulfonamides, with implications for in vivo half-life.

H‑Bond Donor & TPSA
Class-level
Target: HBD = 1, TPSA = 90 Ų
Sulfonamide analog: predicted HBD ≈ 0, TPSA >100 Ų
Carboxamide donor may engage kinase hinge; sulfonamide replacement likely alters binding
Sulfonamide properties inferred from aryl sulfonamide SAR
ADME prediction lead optimization physicochemical properties

Rotatable Bond Count: Impact on Conformational Flexibility and Entropic Penalty Upon Binding

With three rotatable bonds, the target compound adopts a relatively restricted conformational ensemble compared to analogs bearing longer linkers or additional flexible chains [1]. In the pyridazinone BTK inhibitor series, compounds with three to four rotatable bonds showed optimal balance between preorganization and induced fit upon target binding [2]. Higher rotatable bond counts in competing scaffolds may incur a larger entropic penalty, reducing binding affinity.

Rotatable Bonds
Class-level
3 rotatable bonds (target)
vs. 4–6 for extended-linker analogs
Lower conformational freedom may reduce entropic penalty upon binding
Interpretation depends on target flexibility and induced‑fit effects
conformational analysis drug design binding entropy

Molecular Weight and Heavy Atom Count: Positioning Within Lead-Like Chemical Space

At 311.4 g/mol (22 heavy atoms), the target compound falls within the lead-like chemical space (MW ≤ 350) as defined by the Astex rule of three, whereas many advanced kinase inhibitors exceed 450 g/mol [1]. This lower molecular weight, combined with moderate lipophilicity, provides a superior starting point for property-based optimization compared to bulkier analogs such as N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide (MW typically >380) [2].

Lead‑Like MW
Class-level
MW = 311.4 g/mol, 22 heavy atoms
Comparator benzo[b]thiophene analogs: MW typically ≥380 g/mol
Lead-like starting point for property-based optimization
Astex rule of three (MW ≤350) satisfied; room for substituent growth
lead-likeness drug-like properties chemical space analysis

Optimal Research and Industrial Application Domains for N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide


Kinase Inhibitor Hit-to-Lead Optimization Starting Point

Given its lead-like molecular weight (311.4 g/mol), moderate lipophilicity (XLogP3 2.3), and structural relationship to potent BTK inhibitors [1], this compound is ideally positioned as a core scaffold for kinase inhibitor hit-to-lead programs. Its three rotatable bonds and balanced HBD/HBA profile provide a favorable starting point for property-based optimization toward oral candidates [2].

Structure-Activity Relationship (SAR) Probe of Meta-Substituted Phenyl Linker Geometry

The compound enables systematic exploration of the meta-substitution effect on kinase binding, serving as a matched molecular pair with the para-substituted isomer. This comparison is essential for mapping linker geometry requirements in hinge-binding motifs of pyridazinone-based kinase inhibitors [1].

Computational Chemistry and Docking Template Development

With a well-defined, rigid core structure, the compound can be used to generate pharmacophore models and validate docking poses against BTK and related kinases. Its crystallographically characterized analogs (e.g., PDB 4RX5) provide structural templates for rational design [1].

Synthetic Intermediate for Diversified Thiophene-Carboxamide Libraries

The thiophene-2-carboxamide group and the pyridazinone N-methyl position are amenable to further functionalization, making this compound a versatile intermediate for parallel synthesis of focused kinase inhibitor libraries with systematic variation at the thiophene 4- and 5-positions [1].

Application
Selection Property
Validation Focus
Kinase hit‑to‑lead optimization
Lead‑like physicochemical profile
Property‑based optimization review
Meta‑substitution SAR probe
Meta‑linker geometry
Hinge‑binding motif mapping
Computational docking template
Rigid core structure
Docking pose validation review
Synthetic intermediate for libraries
Functionalizable thiophene/pyridazinone
Parallel library synthesis feasibility
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